Triethyl(pentyloxy)silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14629-52-8 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
triethyl(pentoxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-11H2,1-4H3 |
InChI Key |
CAZPSHHIYOJOIP-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](CC)(CC)CC |
Canonical SMILES |
CCCCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Triethyl Pentyloxy Silane and Analogous Organoalkoxysilanes
Conventional Synthetic Approaches to Organoalkoxysilanes
Traditional methods for the synthesis of organoalkoxysilanes have been the bedrock of organosilicon chemistry for decades. These approaches are generally characterized by their directness and utility in producing a wide array of silicon-oxygen-carbon bonded structures.
Direct Alcoholysis of Halosilanes
One of the most fundamental and widely practiced methods for synthesizing alkoxysilanes is the direct alcoholysis of halosilanes. This nucleophilic substitution reaction involves the treatment of a halosilane, typically a chlorosilane, with an alcohol. In the specific context of triethyl(pentyloxy)silane, the synthesis would involve the reaction of triethylchlorosilane with pentanol.
The reaction proceeds with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic silicon center, leading to the displacement of the halide. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is commonly added to the reaction mixture. Its role is to neutralize the hydrogen halide (e.g., hydrogen chloride) that is generated as a byproduct, thereby driving the reaction to completion and preventing potential acid-catalyzed side reactions.
General Reaction Scheme: (C₂H₅)₃Si-Cl + CH₃(CH₂)₄OH + Base → (C₂H₅)₃Si-O(CH₂)₄CH₃ + Base·HCl
This method is highly versatile and can be adapted for a wide range of alcohols and halosilanes, making it a staple in the laboratory-scale synthesis of simple alkoxysilanes.
Hydrosilylation Reactions in Organoalkoxysilane Synthesis
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as a carbon-carbon double or triple bond), is a powerful and atom-economical method for forming carbon-silicon bonds. researchgate.net While this reaction directly forms the Si-C bond, it is a key step in the synthesis of more complex organoalkoxysilanes where the alkyl group is introduced via this method. For instance, an alkene can be reacted with a hydrosilane containing alkoxy groups, such as triethoxysilane.
The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common and efficient. researchgate.netqualitas1998.net Palladium, rhodium, and nickel complexes have also been demonstrated to be effective. libretexts.org The reaction generally proceeds with high regio- and stereoselectivity, often following an anti-Markovnikov addition pattern where the silicon atom attaches to the terminal carbon of the alkene.
Illustrative Hydrosilylation Reaction: CH₂=CH(CH₂)₂CH₃ + (C₂H₅O)₃SiH --(Catalyst)--> (C₂H₅O)₃Si(CH₂)₄CH₃
The resulting trialkoxysilane can then be used as a precursor for further chemical transformations. The choice of catalyst can significantly influence the reaction's outcome, including yield and selectivity. researchgate.net
Table 1: Comparison of Catalysts in Hydrosilylation of 1-Octene with Triethoxysilane
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| SiliaCat Pt(0) | 22 | 5 | 88 | 97 |
| SiliaCat Pt(0) | 60 | 5 | 97 | 79 |
Data sourced from a study on heterogeneous hydrosilylation. qualitas1998.net
Direct Synthesis from Elemental Silicon and Alcohols
The "Direct Process" or Müller-Rochow process represents a significant industrial method for the synthesis of organosilicon compounds, including alkoxysilanes. encyclopedia.pub This process involves the direct reaction of elemental silicon with an alcohol at elevated temperatures (typically 230-280°C) in the presence of a copper-based catalyst. encyclopedia.pubgoogle.com
For the synthesis of triethoxysilane, for example, silicon powder is reacted with ethanol. google.com The catalyst, often a mixture of copper oxides or Raney copper, plays a crucial role in facilitating the reaction. google.com While this method is highly effective for producing simple alkoxysilanes on a large scale, controlling the selectivity towards a specific product can be challenging, often yielding a mixture of alkoxysilanes with varying degrees of substitution.
Recent advancements have focused on improving the efficiency and green credentials of this process, for example, through mechanochemical methods that activate the silicon in a ball mill, allowing the reaction to proceed with high conversion rates. rsc.org This approach can simplify the traditional multi-stage process by eliminating separate steps for silicon and catalyst preparation. rsc.org
Advanced Catalytic Strategies for this compound Synthesis
Modern synthetic chemistry has seen the emergence of sophisticated catalytic systems that enable the formation of carbon-silicon bonds with high precision and under mild conditions. These methods provide powerful alternatives to conventional approaches, particularly for the synthesis of complex and functionally diverse organoalkoxysilanes.
Transition-Metal Catalyzed Carbon-Silicon Bond Formation
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies have been extended to the formation of carbon-silicon bonds, offering a versatile toolkit for organosilane synthesis.
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. youtube.comyoutube.comnih.gov The Suzuki-Miyaura coupling, which traditionally forms C-C bonds by coupling an organoboron compound with an organic halide, has been adapted for C-Si bond formation. taylorfrancis.com
In a related and highly relevant process known as the Hiyama-Denmark cross-coupling, organosilanes are used as the nucleophilic partner. gelest.com Unsaturated silyl (B83357) ethers can undergo facile cross-coupling reactions with aryl or alkenyl halides in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). nih.gov This activation is crucial as it forms a hypercoordinate silicate (B1173343) species, which is more reactive in the transmetalation step of the catalytic cycle.
The catalytic cycle for these reactions generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R-X), forming a palladium(II) intermediate.
Transmetalation: The organic group from the activated organosilane is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-Si bond and regenerating the palladium(0) catalyst. youtube.com
This strategy allows for the construction of complex organoalkoxysilanes by precisely forming a bond between a silicon atom and a specific carbon atom within a larger organic framework. rsc.orgbohrium.com The mild reaction conditions and high functional group tolerance make this a powerful method in synthetic chemistry. nih.gov
Table 2: Key Steps in Palladium-Catalyzed Silicon-Based Cross-Coupling
| Step | Description |
| Oxidative Addition | Pd(0) inserts into an organic halide (R-X) bond to form an R-Pd(II)-X complex. |
| Activation | A fluoride source (e.g., TBAF) coordinates to the silicon atom of the silyl ether, forming a reactive hypercoordinate silicate. |
| Transmetalation | The organic group from the hypercoordinate silicate is transferred to the Pd(II) center, replacing the halide. |
| Reductive Elimination | The desired C-Si bond is formed, and the Pd(0) catalyst is regenerated to continue the cycle. |
Other Metal-Mediated Transformations
While noble metals like platinum are common in silane (B1218182) synthesis, research has expanded to include more abundant and cost-effective metals. mdpi.com Bimetallic catalytic systems, for instance, have demonstrated significant advantages over their monometallic counterparts due to synergistic interactions that can enhance activity and selectivity. mdpi.com For example, the introduction of copper as a promoter in platinum-based catalysts can modulate the electronic properties of the active center, leading to improved performance in hydrosilylation reactions. mdpi.com
Non-precious metal catalysts based on iron, cobalt, and nickel have also been investigated for these transformations. mdpi.com Another notable method is the direct reaction of silicon powder with an alcohol, such as ethanol, using a copper-based catalyst like Raney Cu to produce trialkoxysilanes. google.com This process, which can be enhanced by activating the silicon powder with a composite copper oxide catalyst, offers a pathway to chlorine-free silanes with high selectivity and yield. google.com
| Metal Catalyst System | Type of Transformation | Key Findings | Reference |
|---|---|---|---|
| Pt-Cu (Bimetallic) | Hydrosilylation of Alkenes | Copper acts as a promoter, enhancing the coordination bond strength and electronic properties of the Pt(II) active center, improving catalytic activity and regioselectivity. | mdpi.com |
| Fe, Co, Ni | Hydrosilylation | Studied as alternatives to precious metals, though often require specific conditions to achieve high activity and selectivity. | mdpi.com |
| Raney Cu with CuO/Cu₂O | Direct reaction of Si powder with alcohol | Enables the synthesis of chlorine-free trialkoxysilanes with high silicon conversion rates and high product selectivity. | google.com |
Metal-Free Catalytic Systems in Silane Synthesis
The development of metal-free catalytic systems addresses concerns regarding the cost, toxicity, and environmental impact of traditional metal catalysts. koreapost.com These innovative methods often operate under mild conditions, avoiding the need for high temperatures and pressures. koreapost.com
One prominent strategy involves the use of highly electrophilic phosphonium (B103445) cations, such as [(C₆F₅)₃PF][B(C₆F₅)₄], which act as Lewis acids. pnas.org These catalysts can activate silanes to facilitate the dehydrocoupling with alcohols, phenols, and other compounds, forming Si-O bonds with the liberation of hydrogen gas. pnas.org This approach provides an effective route for metal-free catalysis. pnas.org
Another advanced metal-free technique utilizes a coupling reaction involving aryne, phosphite, and fluoro-silane. koreapost.com In this system, a phosphonium Lewis acid activates the typically stable silicon-fluorine bond, enhancing the reactivity of the silane without the need for a transition metal. koreapost.com This method has proven scalable to the gram-scale, highlighting its industrial potential. koreapost.com
Furthermore, visible light-mediated photocatalysis has emerged as a green alternative. mdpi.comresearchgate.net Using an organoboron compound like aminoquinoline diarylboron (AQDAB) as a photocatalyst, the Si-H bonds of silanes can be oxidized to form Si-O bonds under an oxygen atmosphere at room temperature. mdpi.comresearchgate.net This represents a sustainable protocol for silanol (B1196071) synthesis, which are direct precursors to alkoxysilanes. mdpi.com
| Catalytic System | Reaction Type | Operating Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Electrophilic Phosphonium Cations | Dehydrocoupling | Room Temperature | Acts as a Lewis acid to activate the silane for reaction with alcohols, forming Si-O bonds. | pnas.org |
| Phosphonium Lewis Acid with Fluoro-silane | Coupling Reaction | Mild Conditions | Overcomes the stability of the Si-F bond to enable metal-free silane activation. | koreapost.com |
| Organoboron Photocatalyst (AQDAB) | Photo-induced Oxidation | Visible Light, Room Temperature, O₂ Atmosphere | A green protocol that effectively oxidizes Si-H bonds to afford Si-O bonds for silanol formation. | mdpi.comresearchgate.net |
Precursor Functionalization and Derivatization for this compound Pathways
The synthesis of complex organoalkoxysilanes often relies on the strategic functionalization of precursors. By introducing specific reactive groups into the organic moiety prior to or after its attachment to the silicon atom, a diverse library of tailored molecules can be created. This approach is particularly valuable for installing functionalities that are not compatible with the initial silane formation reaction conditions.
Synthesis of Unsaturated Pentyloxy-Silane Intermediates
The creation of unsaturated pentyloxy-silane intermediates is a key step that installs a reactive handle for subsequent modifications. A common method to form such an intermediate is through the reaction of a silane containing a reactive group, such as triethylchlorosilane or triethylsilane (which contains a Si-H bond), with an unsaturated alcohol like pent-4-en-1-ol.
The reaction of triethylsilane with a terminal alkene, known as hydrosilylation, is a powerful method for forming Si-C bonds and can be adapted to functionalize a Si-H bond with an alkoxy group that contains an alkene. nih.gov This process is often catalyzed by transition metals and allows for the selective addition of the silicon hydride across the double bond. nih.gov Alternatively, nucleophilic substitution using an unsaturated alcohol and a chlorosilane can yield the desired unsaturated alkoxysilane. These intermediates, containing a terminal double bond on the pentyloxy chain, are stable and can be isolated before further functionalization.
| Precursor 1 (Silane) | Precursor 2 (Unsaturated Alcohol) | Reaction Type | Resulting Intermediate | Reference |
|---|---|---|---|---|
| Triethylchlorosilane | Pent-4-en-1-ol | Nucleophilic Substitution | Triethyl(pent-4-en-1-yloxy)silane | dakenchem.com |
| Triethylsilane | Allyl Ethyl Ether | Hydrosilylation | (3-(Triethylsilyl)propoxy)ethane | nih.gov |
| Triethylsilane | Pent-1-ene | Hydrosilylation | Triethyl(pentyl)silane | mdpi.com |
Regioselective Functionalization of Aliphatic Chains
Once an unsaturated pentyloxy-silane intermediate is synthesized, the alkene group on the aliphatic chain provides a site for highly controlled, regioselective reactions. This allows for the precise introduction of various functional groups at specific positions along the chain.
For example, hydroboration-oxidation of the terminal double bond on a triethyl(pent-4-en-1-yloxy)silane intermediate would install a hydroxyl group at the terminal carbon (anti-Markovnikov addition), yielding a hydroxy-functionalized alkoxysilane. Other classic alkene transformations, such as epoxidation followed by ring-opening or dihydroxylation, can be employed to introduce other functionalities.
More advanced techniques focus on the direct functionalization of unactivated C(sp³)-H bonds. nih.gov Recent breakthroughs have demonstrated that frustrated radical pairs (FRPs), generated from species like a disilazide donor and an N-oxoammonium acceptor, can cleave C-H bonds. nih.gov By carefully tuning the structure of the reagents, it is possible to control the regioselectivity and target tertiary, secondary, or even primary C-H bonds for functionalization, such as aminoxylation. nih.gov This cutting-edge approach could be applied to the saturated pentyl chain of this compound itself, offering a powerful tool for late-stage derivatization without requiring an initial unsaturated intermediate. nih.gov
| Reaction Type | Substrate | Key Reagents | Functional Group Introduced | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydroboration-Oxidation | Alkene-terminated alkoxysilane | 1. BH₃-THF; 2. H₂O₂, NaOH | Hydroxyl (-OH) | Anti-Markovnikov | Generic |
| Epoxidation | Alkene-terminated alkoxysilane | m-CPBA | Epoxide | Syn-addition | Generic |
| C-H Aminoxylation | Saturated aliphatic chain | Disilazide donors, N-oxoammonium acceptor (FRPs) | Aminoxy group | Tunable for 1°, 2°, or 3° C-H bonds | nih.gov |
Mechanistic Investigations and Reaction Pathways of Triethyl Pentyloxy Silane
Role as a Silyl (B83357) Protecting Group in Complex Organic Synthesis
Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Their popularity stems from their ease of installation, stability under a range of reaction conditions, and the availability of various methods for their selective removal. Triethyl(pentyloxy)silane can function as a reagent to introduce a triethylsilyl (TES) protecting group, with the pentyloxy group acting as a leaving group in the silylation reaction.
Strategies for Hydroxyl Group Protection using this compound
The protection of a hydroxyl group as a triethylsilyl ether using a reagent like this compound would proceed via nucleophilic attack of the alcohol oxygen on the silicon atom. The efficiency of this process is typically enhanced by the use of a catalyst.
Common strategies for the formation of silyl ethers from alcohols and alkoxysilanes involve acid or base catalysis. In an acidic medium, the oxygen of the pentyloxy group is protonated, making it a better leaving group. The alcohol then attacks the silicon center. In a basic medium, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the silicon atom, displacing the pentyloxy group.
The choice of catalyst and reaction conditions allows for the selective protection of different types of hydroxyl groups (primary, secondary, tertiary) based on their steric accessibility.
Representative Conditions for Silyl Ether Protection
| Substrate | Silylating Agent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Primary Alcohol | Triethyl(alkoxy)silane | Acid catalyst (e.g., PTSA) | Primary Silyl Ether | High |
| Secondary Alcohol | Triethyl(alkoxy)silane | Base catalyst (e.g., NaH) | Secondary Silyl Ether | Moderate to High |
Elucidation of Silyl Ether Formation Mechanisms
The formation of a silyl ether from an alcohol and an alkoxysilane like this compound is generally believed to proceed through a nucleophilic substitution reaction at the silicon center. The precise mechanism can vary depending on the reaction conditions.
Under acidic catalysis, the reaction likely proceeds through a pathway involving a pentacoordinate silicon intermediate. The protonated pentyloxy group is a good leaving group, facilitating the attack of the neutral alcohol nucleophile.
Under basic conditions, the deprotonated alcohol (alkoxide) is a potent nucleophile that attacks the electrophilic silicon atom. This reaction also likely involves a pentacoordinate transition state or intermediate. The stability of the leaving pentyloxide anion influences the reaction rate.
Controlled Deprotection Methodologies
The removal of the triethylsilyl protecting group can be achieved under various conditions, allowing for selective deprotection in the presence of other protecting groups. The stability of the TES group is intermediate among common silyl ethers, being more robust than the trimethylsilyl (TMS) group but more labile than the tert-butyldimethylsilyl (TBDMS) group.
Common deprotection reagents include:
Fluoride (B91410) ion sources: Reagents such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride (HF), or potassium fluoride are highly effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond that is formed.
Acidic conditions: Aqueous acids like acetic acid, hydrochloric acid, or trifluoroacetic acid can be used to hydrolyze the silyl ether. The lability of the silyl ether to acid is dependent on the steric bulk of the substituents on the silicon atom.
Basic conditions: While generally more stable to basic conditions than to acidic or fluoride-mediated cleavage, some silyl ethers can be removed with strong bases.
The choice of deprotection method allows for orthogonality in complex synthetic sequences, where one type of silyl ether can be removed while others remain intact.
Comparison of Silyl Ether Deprotection Conditions
| Silyl Ether | Reagent | Conditions | Relative Rate of Cleavage |
|---|---|---|---|
| TMS Ether | K₂CO₃, MeOH | Room Temperature | Fast |
| TES Ether | Acetic Acid, H₂O/THF | Room Temperature | Moderate |
| TBDMS Ether | TBAF, THF | Room Temperature | Slow |
Catalytic Reactivity and Transformations Involving this compound Scaffolds
While the primary role of compounds like this compound is often as a silylating agent, the resulting triethylsilyl ether scaffold can participate in various catalytic transformations. The reactivity of the silicon center and the nature of the organic moiety attached to the oxygen atom can influence these reactions.
Directed C-H Functionalization and Halogenation Reactions
There is a lack of specific literature detailing the direct participation of this compound or its corresponding silyl ether in directed C-H functionalization or halogenation reactions. However, the broader field of organosilicon chemistry provides insights into how such transformations might be envisioned.
Directed C-H Functionalization: The siloxy group (R-O-SiR'₃) can potentially act as a directing group in transition-metal-catalyzed C-H activation. The oxygen atom could coordinate to a metal center, bringing the catalyst into proximity with C-H bonds on the "R" group of the original alcohol. This would enable site-selective functionalization, such as arylation, acylation, or alkenylation. The specific "R" group would need to possess accessible C-H bonds for such a reaction to be feasible.
Halogenation Reactions: The direct halogenation of this compound is not a commonly reported reaction. Halogenation of organosilanes typically targets Si-H or Si-C bonds. For instance, the reaction of a trialkylsilane with a halogen can lead to the cleavage of an alkyl group and the formation of a halosiloane. The Si-O-C linkage in this compound is generally stable to many halogenating agents under standard conditions. However, under forcing conditions or with specific Lewis acid catalysis, cleavage of the Si-O or C-O bond could potentially occur.
Reductive Transformations with Silanes
Triethylsilane, a closely related compound to this compound, is widely recognized for its role as a reducing agent in organic synthesis. Its utility stems from the reactive silicon-hydrogen (Si-H) bond, which can donate a hydride to various functional groups, facilitating their reduction. This characteristic is pivotal in numerous chemical transformations, including the synthesis of complex organic molecules and pharmaceuticals.
The reduction mechanism often involves the activation of the Si-H bond, which can be achieved under different reaction conditions. For instance, the synthesis of triethylsilane itself can be accomplished by the reaction of triethylchlorosilane with a reducing agent like lithium aluminum hydride. This process effectively replaces the chlorine atom with a hydrogen atom, forming the crucial Si-H bond.
In reductive transformations, triethylsilane is frequently used for the selective reduction of carbonyl compounds, imines, and other unsaturated functionalities. Its effectiveness as a reducing agent is highlighted by its ability to participate in reactions that require the transfer of a hydrogen atom. The versatility of triethylsilane in organic chemistry underscores its importance as a key intermediate and reagent in synthetic pathways.
Other Transition-Metal Catalyzed Processes
Transition-metal complexes are instrumental in catalyzing a variety of reactions involving silanes. These catalysts can facilitate transformations that are otherwise difficult to achieve. The interaction between transition metals and silanes can lead to the formation of metal-silyl complexes, which are key intermediates in many catalytic cycles.
One significant area of transition-metal catalyzed processes is hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, such as in alkenes or alkynes. This reaction is a fundamental method for the formation of carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds.
Furthermore, transition-metal catalysts can promote redistribution reactions of silanes, leading to the exchange of substituents on the silicon atom. These processes can be initiated by various transition-metal complexes and are important in the synthesis of polysiloxanes and other silicon-based polymers. The mechanism of these reactions can be intricate, often involving oxidative addition and reductive elimination steps at the metal center. The choice of catalyst and reaction conditions can significantly influence the outcome of these transformations, allowing for the synthesis of a diverse range of organosilicon products.
Hydrolytic and Condensation Behavior of Alkoxysilanes
The hydrolysis and condensation of alkoxysilanes, such as this compound, are fundamental processes in sol-gel chemistry and the formation of polysiloxane materials. These reactions involve the cleavage of the silicon-oxygen-carbon (Si-O-C) bond and the subsequent formation of silicon-oxygen-silicon (Si-O-Si) linkages.
Kinetics and Mechanistic Studies of Si-O-C Bond Hydrolysis
The hydrolysis of alkoxysilanes is a complex reaction that can be catalyzed by either acids or bases. gelest.com The rate of hydrolysis is influenced by several factors, including the pH of the medium, the concentration of water, the nature of the alkoxy group, and the organic substituent on the silicon atom. nih.gov
Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, which makes the silicon atom more susceptible to nucleophilic attack by water. semanticscholar.org In contrast, under basic conditions, the reaction proceeds through the direct nucleophilic attack of a hydroxide ion on the silicon atom. semanticscholar.org The steric hindrance of the organic groups attached to the silicon atom generally slows down the hydrolysis rates. nih.gov The kinetics of hydrolysis can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to follow the disappearance of the starting alkoxysilane and the appearance of hydrolysis products. researchgate.net
| Factor | Effect on Hydrolysis Rate |
| pH | Catalyzed by both acids and bases; minimum rate around neutral pH. unm.eduafinitica.com |
| Water Concentration | Increasing water content generally increases the rate up to a certain point. nih.gov |
| Alkoxy Group | Rate decreases with increasing steric bulk of the alkoxy group (e.g., methoxy > ethoxy). afinitica.com |
| Organic Substituent | Steric hindrance from the organic group can decrease the rate. nih.gov |
Formation and Reactivity of Silanol (B1196071) Intermediates
The hydrolysis of an alkoxysilane results in the formation of a silanol (Si-OH) intermediate. gelest.com These silanols are highly reactive species that play a crucial role in the subsequent condensation reactions. gelest.com The stability and reactivity of silanols are influenced by the pH of the solution. For example, monosilanols exhibit a minimum condensation rate around a pH of 6.5-7. afinitica.com
Silanols can undergo self-condensation or co-condensation with other silanols or unhydrolyzed alkoxysilanes to form siloxane bonds (Si-O-Si). The hydroxyl group of the silanol is capable of forming hydrogen bonds, which can lead to intermolecular association and the formation of oligomers. The reactivity of the silanol group makes it a key functional group in the synthesis of a wide range of silicon-based materials, including silicones, silicas, and polysiloxanes. chemimpex.com
Oligomerization and Polycondensation Pathways to Siloxane Networks
The condensation of silanol intermediates leads to the formation of oligomers and, ultimately, a cross-linked polysiloxane network. researchgate.net This process, known as polycondensation, involves the elimination of water or alcohol molecules to form siloxane bridges. nih.gov The structure of the resulting network is highly dependent on the reaction conditions, such as temperature and catalyst. mdpi.com
In acidic media, hydrolysis reactions are generally faster than condensation reactions, leading to less branched polymer structures. semanticscholar.orgresearchgate.net Conversely, in basic media, condensation reactions are faster, resulting in more highly branched and condensed networks. semanticscholar.orgresearchgate.net The formation of these three-dimensional networks is the basis of the sol-gel process, which is used to produce a variety of materials with tailored properties. The degree of condensation and cross-linking can be controlled to produce materials ranging from liquids and gels to hard, glassy solids.
Computational and Theoretical Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the reaction mechanisms of alkoxysilanes at a molecular level. hydrophobe.org Methods such as Density Functional Theory (DFT) can be used to model the various steps involved in hydrolysis and condensation, including the formation of intermediates and transition states. semanticscholar.orgsemanticscholar.org
These theoretical approaches allow for the calculation of molecular properties such as the energy and geometry of molecular orbitals, which can help explain differences in the chemical reactivity of various silanes. hydrophobe.org For example, computational studies can elucidate the role of solvents and catalysts in the reaction pathways by modeling their interactions with the reacting species. nih.gov
By combining computational results with experimental data, a more complete understanding of the reaction mechanisms can be achieved. nih.gov This knowledge is crucial for optimizing reaction conditions and designing new silane (B1218182) precursors for the synthesis of advanced materials with specific properties. hydrophobe.orgsemanticscholar.org Theoretical studies have been instrumental in refining the proposed mechanisms for both acid- and base-catalyzed hydrolysis and condensation of alkoxysilanes. semanticscholar.org
Degradation Pathways of Organoalkoxysilanes
The degradation of organoalkoxysilanes, such as this compound, is a critical aspect of their chemistry, influencing their application and environmental fate. The primary degradation pathways involve hydrolysis and condensation reactions, which can be catalyzed by either acids or bases. unm.edu These reactions lead to the formation of silanols and subsequently polysiloxanes. nih.gov Additionally, thermal degradation can occur at elevated temperatures, resulting in the cleavage of bonds and the formation of smaller, often cyclic, silicon-containing compounds. nih.gov
Hydrolysis and Condensation
The principal degradation pathway for this compound in the presence of water is hydrolysis, followed by condensation. This process can be broadly categorized into acid-catalyzed and base-catalyzed mechanisms.
Acid-Catalyzed Hydrolysis and Condensation:
Under acidic conditions, the hydrolysis of the pentyloxy group is initiated by the protonation of the oxygen atom, making the silicon atom more susceptible to nucleophilic attack by water. This is followed by the elimination of pentanol to form a silanol. The condensation of these silanols to form siloxane bonds is also catalyzed by acid. researchgate.net The mechanism is generally considered to be a bimolecular nucleophilic substitution (S(_N)2) type reaction at the silicon center. google.com
The key steps in the acid-catalyzed degradation are:
Protonation: The oxygen atom of the pentyloxy group is protonated.
Nucleophilic Attack: A water molecule attacks the silicon atom.
Elimination: A molecule of pentanol is eliminated, forming a triethylsilanol.
Condensation: Two silanol molecules react to form a disiloxane and a molecule of water, or a silanol reacts with an unhydrolyzed this compound to form a disiloxane and a molecule of pentanol.
Base-Catalyzed Hydrolysis and Condensation:
In alkaline environments, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the pentyloxy group and the formation of a silanolate anion. This is followed by protonation by water to yield the silanol. The condensation process is also accelerated under basic conditions. unm.edu
The key steps in the base-catalyzed degradation are:
Nucleophilic Attack: A hydroxide ion attacks the silicon atom.
Displacement: The pentyloxy group is displaced as a pentyloxide anion.
Protonation: The resulting silanolate anion is protonated by water to form triethylsilanol.
Condensation: Silanolate anions can react with neutral silanols or unhydrolyzed silanes to form siloxane bonds.
The following table summarizes the general characteristics of acid- and base-catalyzed hydrolysis of organoalkoxysilanes:
| Catalyst | pH Range | Key Intermediate | Rate-Determining Step | Condensation Rate |
| Acid | < 7 | Protonated Alkoxysilane | Attack of water on the protonated silane | Slower than hydrolysis |
| Base | > 7 | Pentacoordinate Silicon Anion | Nucleophilic attack by hydroxide | Faster than hydrolysis |
Thermal Degradation
At elevated temperatures, typically in the absence of water, organoalkoxysilanes can undergo thermal degradation. For polysiloxanes, which are products of hydrolysis and condensation, thermal decomposition often proceeds through intramolecular or intermolecular reactions that lead to the formation of volatile, low-molecular-weight cyclic siloxanes. nih.gov The thermal stability of the Si-O bond is high, but the flexibility of the siloxane chain can facilitate rearrangements. gelest.com
For a monomeric organoalkoxysilane like this compound, thermal degradation pathways are less defined but can involve the cleavage of the Si-O, Si-C, or C-O bonds. The specific products would depend on the temperature and atmosphere (inert or oxidative).
The following table outlines the potential bond cleavages and resulting products during the thermal degradation of this compound:
| Bond Cleaved | Potential Products | Conditions |
| Si-O | Triethylsilyl radicals, pentyloxy radicals | High temperatures |
| Si-C | Ethyl radicals, (pentyloxy)diethylsilyl radicals | High temperatures |
| C-O (in pentyloxy) | Pentyl radicals, triethoxysilyl radicals | High temperatures |
In an oxidative atmosphere, the organic groups (ethyl and pentyl) would likely oxidize to form carbon dioxide, water, and other oxygenated organic species. The silicon-containing fragments would likely form silica (B1680970) (SiO(_2)) or other silicon oxides. gelest.com
An article on the advanced applications of this compound cannot be generated at this time. Extensive searches for specific research findings, data, and detailed applications for the compound "this compound" did not yield sufficient information to create a thorough and scientifically accurate article based on the provided outline.
The available literature focuses on the general principles of silane coupling agents or provides details on other, more commonly researched silane compounds. There is a lack of specific studies, data tables, and detailed research findings pertaining solely to this compound in the context of interfacial science and nanotechnology as requested. Therefore, constructing an article that is both detailed and strictly focused on this specific compound is not possible with the currently available information.
Advanced Applications and Functional Materials Development Utilizing Triethyl Pentyloxy Silane
Precursor in Specialized Silicone-Based Polymer and Resin Systems
Triethyl(pentyloxy)silane serves as a crucial precursor in the synthesis of sophisticated silicone-based polymers and resins, where its specific chemical characteristics are leveraged to achieve desired material properties. Its applications in this domain range from the formulation of durable coatings to the precise control of polymerization reactions.
Development of Hard Coat Resins and Optical Films
While direct research specifically detailing the use of this compound in hard coat resins and optical films is not extensively published, the principles of alkoxysilane chemistry suggest its potential contribution in these areas. Organofunctional trialkoxysilanes are integral to the formation of hard coatings due to their ability to form crosslinked siloxane networks upon hydrolysis and condensation. These networks provide desirable properties such as scratch resistance and durability.
The general structure of organofunctional trialkoxysilanes, R′(CH₂)nSi(OX)₃, allows them to couple inorganic materials with organic resins through covalent bonds nih.gov. In the context of hard coatings, the this compound would hydrolyze to form silanol (B1196071) groups, which then condense to create a rigid, three-dimensional siloxane network. This process is fundamental to the performance of silicone-based hard coats. The pentyloxy group influences the hydrolysis and condensation rate, which is a critical parameter in controlling the final properties of the coating.
The development of durable antifogging thin coatings on polymeric films often involves the polymerization of silane (B1218182) monomers. For instance, a recent study demonstrated the use of methacryloxypropyltriethoxysilane in combination with N-vinylpyrrolidone to create stable antifog coatings mdpi.com. This highlights the utility of alkoxysilanes in modifying the surface properties of optical films. Although this example does not use this compound specifically, the underlying chemistry of forming a cross-linked siloxane network covalently bonded to the substrate is analogous.
Table 1: Comparison of Alkoxysilanes in Coating Applications
| Alkoxysilane | Functional Group | Key Feature in Coatings | Potential Application for this compound Analogue |
| Methacryloxypropyltriethoxysilane | Methacrylate | UV-curable, enhances adhesion | Formulation of UV-curable hard coatings |
| 3-Aminopropyltriethoxysilane (B1664141) | Amino | Promotes adhesion to various substrates | Primer for enhanced adhesion of optical films |
| Glycidoxypropyltrimethoxysilane | Epoxy | Improves crosslinking density and chemical resistance | Component in chemically resistant hard coats |
This interactive table allows for a comparative view of how different functional groups on alkoxysilanes contribute to coating properties, suggesting the potential roles this compound could play if functionalized.
Controlled Polymerization of Siloxane Monomers
The polymerization of cyclic siloxanes is a primary method for producing linear polysiloxanes, which are the backbone of many silicone products. This process can be initiated by catalysts, and the properties of the resulting polymer are influenced by the reaction conditions and the monomers used.
Alkoxysilanes can play a role in controlling the polymerization of siloxane monomers, such as in ring-opening polymerization (ROP). The kinetics of alkoxysilane polymerization, which involves hydrolysis and condensation reactions, are crucial for determining the final product's properties nih.gov. The rate of these reactions is affected by factors like the pH of the medium, with different mechanisms dominating in acidic versus alkaline conditions nih.gov.
The polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) can be initiated by strong acids, which break the silicon-oxygen bonds in the cyclic monomers to form reactive species that propagate the polymer chain youtube.com. While the direct use of this compound as an initiator is not documented, its hydrolysis product, a silanol, could potentially participate in the condensation polymerization of siloxanes. The controlled addition of such alkoxysilanes could influence the molecular weight and end-group functionality of the resulting polysiloxane chains.
Emerging Research Areas in Materials Science and Engineering
The versatility of functional alkoxysilanes continues to drive research into new applications in materials science and engineering. These compounds are explored as building blocks for hybrid and nano-materials, optical sensors, and catalysts mdpi.com.
Recent research has focused on the synthesis of new functional alkoxysilanes and their applications. For example, the aza-Michael reaction of 3-aminopropyltriethoxysilane with acrylates has been used to create functionalized silanes that can form complexes with metal ions, indicating their potential as sorbents for heavy and noble metals mdpi.com. This approach to synthesizing novel functional silanes could be extended to derivatives of this compound to create materials with tailored properties for specific applications.
Another area of emerging research is the development of hyperbranched polymers based on organofunctional silanes. These materials are of interest for a wide range of applications, including drug delivery systems and advanced coatings, due to the ability to functionalize the end groups of their branches nih.gov. The synthesis of such complex macromolecular structures often relies on the controlled polymerization of functional monomers, a field where alkoxysilanes are pivotal.
Furthermore, the study of the kinetics and mechanisms of alkoxysilane polymerization remains an active area of research. A deeper understanding of these processes can lead to better control over the properties of the final materials, opening up new possibilities for the design of advanced functional materials semanticscholar.orgsemanticscholar.org.
Analytical Methodologies for Characterization and Quantification of Triethyl Pentyloxy Silane
Spectroscopic Elucidation of Molecular Structure and Purity
Spectroscopic techniques are indispensable for probing the molecular architecture of triethyl(pentyloxy)silane, providing detailed information about its constituent atoms and their chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen environments in the molecule. The ethyl groups attached to the silicon atom typically show a quartet for the methylene protons (Si-CH₂) and a triplet for the methyl protons (CH₃). The pentyloxy group displays distinct signals for its methylene and methyl protons, with chemical shifts influenced by their proximity to the oxygen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. The chemical shifts of the carbon atoms in the ethyl and pentyloxy groups are in predictable regions, confirming the carbon framework of the compound. For instance, carbons closer to the silicon and oxygen atoms are generally observed at a lower field (higher ppm value).
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for characterizing organosilicon compounds. It provides direct information about the chemical environment of the silicon atom. The chemical shift of the silicon nucleus in this compound is influenced by the electronegativity of the surrounding oxygen and carbon atoms. For similar triethylalkoxysilanes, the ²⁹Si chemical shift is typically observed in a specific range, which can be used to confirm the presence and nature of the silicon center in the target molecule rsc.org.
Table 1: Predicted NMR Chemical Shifts for this compound Data presented is based on typical chemical shift ranges for analogous triethylalkoxysilanes.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Si-CH₂-CH₃ | ~0.6 - 1.0 | Quartet |
| Si-CH₂-CH₃ | ~0.9 - 1.1 | Triplet | |
| O-CH₂-(CH₂)₃-CH₃ | ~3.6 - 3.8 | Triplet | |
| Pentyloxy Chain Protons | ~0.9 - 1.6 | Multiplets | |
| ¹³C | Si-CH₂-CH₃ | ~5 - 8 | |
| Si-CH₂-CH₃ | ~7 - 10 | ||
| O-CH₂-(CH₂)₃-CH₃ | ~62 - 65 | ||
| Pentyloxy Chain Carbons | ~14 - 35 | ||
| ²⁹Si | (Et)₃Si-O-Pentyl | ~18 - 22 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key characteristic peaks include C-H stretching vibrations of the alkyl groups, Si-O-C asymmetric stretching, and Si-C bond vibrations. The absence of a broad O-H stretching band would indicate the purity of the compound and the absence of hydrolysis products like triethylsilanol gelest.com.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to identify Si-O-Si bending and Si-C stretching modes nih.govrsc.org. The analysis of Raman vibrational bands is a valuable tool for studying alkoxysilanes rsc.org.
Table 2: Characteristic Vibrational Spectroscopy Peaks for this compound Data is compiled from typical ranges for organosilicon compounds and alkoxysilanes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2850-2970 | 2850-2970 | Strong |
| Si-O-C Asymmetric Stretch | 1080-1100 | - | Strong |
| Si-C Stretch | - | 620-750 | Medium |
| O-Si-O Bending | - | 300-350 | Medium |
| Si-O-Si Bending | - | 250-500 | Medium |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. HRMS is also used to analyze the fragmentation patterns of the molecule, which can provide further structural confirmation.
Under electron ionization (EI), the this compound molecule will lose an electron to form a molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. Common fragmentation pathways for alkoxysilanes include the loss of alkyl radicals from the silicon atom or the loss of the alkoxy group. The precise masses of these fragments can be used to piece together the structure of the original molecule libretexts.orglibretexts.orguni-saarland.de. The NIST Mass Spectrometry Data Center provides electron ionization data for this compound which can be used as a reference nist.gov.
Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound Based on the NIST Mass Spectrometry Data Center and general fragmentation patterns of alkoxysilanes.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 202.1753 | [M]⁺• | C₁₁H₂₆OSi | Molecular Ion |
| 173.1386 | [M - C₂H₅]⁺ | C₉H₂₁OSi | Loss of an ethyl radical |
| 131.1124 | [M - OC₅H₁₁]⁺ | C₆H₁₅Si | Loss of the pentyloxy radical |
| 115.0886 | [(C₂H₅)₂SiOH]⁺ | C₄H₁₁OSi | Rearrangement and loss of propene and ethene |
| 87.0678 | [(C₂H₅)SiH₂]⁺ | C₂H₇Si | Further fragmentation |
Chromatographic Separation and Identification Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase.
When coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and identification of the compound. The retention time from the GC provides a characteristic identifier, while the mass spectrum from the MS confirms the identity of the eluted compound by its mass and fragmentation pattern. For silane (B1218182) analysis, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often employed diva-portal.orgwiley.com.
Table 4: Typical GC-MS Parameters for this compound Analysis Parameters are based on general methods for silane analysis.
| Parameter | Typical Value/Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50-80 °C, ramp at 10-20 °C/min to 250-280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography (LC) separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. While highly versatile, the analysis of reactive silanes like this compound by LC can be challenging due to their susceptibility to hydrolysis in the presence of protic solvents, which are common in reversed-phase LC mobile phases diva-portal.org. This reactivity can lead to on-column degradation and the formation of silanols or siloxanes, complicating the analysis.
However, LC coupled with tandem mass spectrometry (LC-MS/MS) can be a powerful tool for analyzing the hydrolysis products or for methods developed with non-aqueous mobile phases. In LC-MS/MS, a precursor ion is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer, providing a high degree of selectivity and sensitivity. For less reactive silanes or their derivatives, reversed-phase chromatography with a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water with additives can be employed researchgate.net.
Table 5: Potential LC-MS/MS Parameters for this compound and its Hydrolysis Products These are generalized conditions and would require method development.
| Parameter | Potential Value/Condition |
|---|---|
| Column | C18 or other suitable reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized gradient from low to high organic content |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique extensively used for monitoring the progress of chemical reactions, including those involving the synthesis or modification of alkoxysilanes like this compound. nih.govacs.org Its simplicity and speed allow for quick qualitative assessments of a reaction mixture, helping to determine the consumption of starting materials and the formation of products. acs.orgacs.org
The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. acs.org For the analysis of this compound and related compounds, the stationary phase is typically a polar adsorbent, most commonly silica (B1680970) gel, coated on an inert backing such as glass, aluminum, or plastic. nih.govacs.org The mobile phase, or eluent, is a solvent or a mixture of solvents of appropriate polarity. For non-polar compounds like many alkoxysilanes, a non-polar mobile phase is generally employed. acs.org
In practice, a small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside reference spots of the starting materials (e.g., triethylsilanol and 1-pentyloxypentane) and, if available, the purified product, this compound. nih.govresearchgate.net A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is often used to aid in the identification of spots, especially when the retention factor (Rƒ) values of the reactant and product are similar. acs.orgnih.gov
The plate is then placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds, such as this compound, will have a weaker adsorption to the polar silica gel and will travel further up the plate, resulting in a higher Rƒ value. Conversely, more polar reactants, like triethylsilanol, will interact more strongly with the stationary phase and have a lower Rƒ value.
The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot in the lane corresponding to the reaction mixture. nih.govresearchgate.net Visualization of the spots can be achieved through various methods. If the compounds are UV-active, they can be observed under a UV lamp. acs.org For compounds that are not UV-active, staining with a suitable reagent is necessary. A common stain for organosilicon compounds is potassium permanganate solution or p-anisaldehyde stain, followed by gentle heating. acs.org
By taking samples from the reaction at different time intervals and running TLC plates, a chemist can effectively track the reaction's progression until the starting material is completely consumed, indicating the reaction's completion. researchgate.net
Table 1: Illustrative TLC Parameters for Monitoring Alkoxysilane Reactions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Sample Application | Capillary tubes for spotting starting materials, reaction mixture, and co-spot. |
| Development | In a sealed chamber until the solvent front is approximately 1 cm from the top of the plate. |
| Visualization | 1. UV light (254 nm) if compounds are UV-active.2. Staining with potassium permanganate or p-anisaldehyde solution followed by heating. |
| Interpretation | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. |
Development of Advanced Analytical Protocols
The development of robust and sensitive analytical protocols is crucial for the accurate characterization and quantification of this compound in various contexts, from quality control in industrial processes to its detection in complex environmental or biological samples. Advanced analytical techniques are necessary to achieve the required selectivity, sensitivity, and accuracy.
Quantification Methods and Detection Limit Determination
For the precise quantification of this compound, chromatographic techniques are the methods of choice. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like alkoxysilanes.
Gas Chromatography (GC): In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. For this compound, a non-polar or medium-polarity capillary column would likely provide good separation from other components. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.
Flame Ionization Detection (FID): FID is a common detector for GC that offers high sensitivity towards organic compounds. The quantification is based on the area of the chromatographic peak, which is proportional to the concentration of the analyte in the sample. Calibration curves are constructed using standards of known concentrations of this compound to determine the concentration in unknown samples.
Mass Spectrometry (MS): GC-MS provides both qualitative and quantitative information. The mass spectrometer fragments the analyte molecules into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint for definitive identification. For quantification, selected ion monitoring (SIM) can be used, where only specific fragment ions of this compound are monitored, significantly enhancing sensitivity and selectivity.
Table 2: Representative Detection Limits for Alkoxysilanes using Gas Chromatography
| Analytical Technique | Compound Type | Representative Detection Limit (µg/mL) |
| GC-FID | Functionalized Alkoxysilanes | 1 - 5 |
| GC-MS (SIM) | Siloxanes in Biological Matrices | < 0.5 |
Note: These values are illustrative and the actual detection limit for this compound would need to be experimentally determined for a specific method and instrument.
Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex matrices such as environmental samples (e.g., soil, water) or biological tissues presents significant challenges due to the presence of interfering substances. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove matrix components that could interfere with the analysis.
The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte. Common strategies include:
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent (e.g., hexane, dichloromethane) can be used to extract non-polar compounds like this compound. The efficiency of the extraction can be optimized by adjusting the pH and solvent-to-sample ratio.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. A solid sorbent material is used to selectively retain either the analyte or the interfering components. For this compound, a non-polar sorbent (e.g., C18) could be used to retain the analyte from a polar matrix, after which it is eluted with a small volume of a non-polar solvent.
Microwave-Assisted Extraction (MAE): For solid or semi-solid samples, MAE can accelerate the extraction process. The sample is heated with a suitable solvent in a closed vessel using microwave energy, which enhances the extraction efficiency and reduces solvent consumption.
Digestion and Derivatization: In some biological matrices, the silicon-containing compounds may be bound to the matrix. In such cases, a digestion step, for instance using microwave digestion in an acidic solution, can be employed to break down the matrix and hydrolyze the silane to a silanol (B1196071). The resulting silanol can then be derivatized (e.g., by silylation to form a more volatile and thermally stable compound) before GC analysis. This approach has been successfully used for the analysis of silicones in biological tissues.
Table 3: Overview of Sample Preparation Techniques for Alkoxysilanes in Complex Matrices
| Technique | Matrix Type | Principle | Advantages |
| Liquid-Liquid Extraction (LLE) | Aqueous | Partitioning of the analyte between two immiscible liquid phases. | Simple, low cost. |
| Solid-Phase Extraction (SPE) | Aqueous, Organic | Selective retention of the analyte on a solid sorbent followed by elution. | High recovery, good cleanup, reduced solvent use. |
| Microwave-Assisted Extraction (MAE) | Solid, Semi-solid | Accelerated solvent extraction using microwave energy. | Fast, efficient, reduced solvent consumption. |
| Digestion and Derivatization | Biological Tissues | Matrix breakdown and chemical modification of the analyte for improved analysis. | Enables analysis of bound residues, enhances sensitivity. |
The development of an appropriate sample preparation strategy is crucial for obtaining reliable and accurate quantitative data for this compound in complex samples. The final choice of method will be a compromise between recovery, selectivity, speed, and cost.
Future Perspectives and Research Trajectories
Innovations in Green Chemistry Approaches for Silane (B1218182) Synthesis
The traditional synthesis of alkoxysilanes often relies on energy-intensive processes and halogenated feedstocks, such as the Müller-Rochow process, which involves the carbothermal reduction of silica (B1680970) (SiO2) at high temperatures. nih.govmdpi.com These methods present environmental and economic challenges. nih.gov Future research is increasingly focused on developing greener, more sustainable routes for synthesizing silanes like Triethyl(pentyloxy)silane.
A significant area of innovation lies in the direct conversion of silica (SiO2), an abundant resource, into alkoxysilanes, bypassing the energy-demanding production of metallic silicon. nih.govacs.org Base-catalyzed depolymerization of SiO2 with alcohols is a promising approach. acs.org For a compound like this compound, this could involve a direct reaction between a silica source, triethylsilane, and pentanol, potentially catalyzed by alkali metal hydroxides. nih.gov Another green approach is the use of biocatalysts. Enzymes such as silicateins, found in marine sponges, have demonstrated the ability to catalyze the hydrolysis and condensation of Si-O bonds under mild, environmentally benign conditions. pnas.org The development of engineered enzymes or microorganisms could offer a highly selective and efficient pathway to synthesize specific alkoxysilanes, reducing reliance on harsh chemical reagents and high temperatures. chemrxiv.orgnih.govacs.org These biocatalytic methods could be particularly useful for creating complex organosilicon molecules. chemrxiv.org
| Parameter | Traditional Synthesis (e.g., Müller-Rochow Process) | Green Chemistry Approaches (e.g., Direct Synthesis, Biocatalysis) |
|---|---|---|
| Starting Materials | Metallurgical Grade Silicon, Alkyl Halides, Alcohols | Silica (SiO2), Biomass-derived Alcohols, Silanes |
| Reaction Conditions | High temperatures (e.g., 1900°C for Si production), Halogenated intermediates | Mild temperatures, Ambient pressure, Aqueous or solvent-free systems |
| Byproducts | Metal halides, Organochlorine compounds | Water, Recyclable catalysts |
| Energy Consumption | Very High | Significantly Lower |
| Environmental Impact | High, due to energy use and hazardous byproducts | Low, aligns with principles of sustainable chemistry |
Unveiling Novel Catalytic Functions of this compound
While alkoxysilanes are commonly used as precursors for materials, their potential roles in catalysis are an emerging area of research. Organosilicon compounds can act as catalyst precursors, supports, or even as catalysts themselves. nih.gov For this compound, future investigations could unveil novel catalytic activities.
One avenue of exploration is its use as an external electron donor in Ziegler-Natta catalysis for olefin polymerization. researchgate.net The structure and basicity of the alkoxysilane can influence the activity of the catalyst and the properties of the resulting polymer. researchgate.net The specific steric and electronic effects of the triethyl and pentyloxy groups in this compound could offer unique control over polymerization processes.
Furthermore, this compound can serve as a precursor for creating highly dispersed catalytic sites on a silica support. Through controlled hydrolysis and condensation (sol-gel process), it can be integrated into a silica matrix, which can then be functionalized with catalytically active metal nanoparticles or complexes. nih.govmdpi.com The organic groups of the silane can modify the surface properties of the support, influencing catalyst-support interactions and, consequently, catalytic performance. nih.gov Research could also explore the direct catalytic activity of the Si-O bond in this compound or its derivatives in reactions like hydrosilylation, condensation, or ring-opening polymerizations, potentially mediated by Lewis acids or bases. frontiersin.orgnih.gov
| Research Area | Potential Role of this compound | Target Reactions |
|---|---|---|
| Polymerization Catalysis | External electron donor in Ziegler-Natta systems | Olefin polymerization (e.g., propylene, ethylene) |
| Heterogeneous Catalysis | Precursor for modified silica supports (SiO2) | Hydrogenation, Oxidation, C-C coupling |
| Organocatalysis | Precursor for silanol-based catalysts | Condensation reactions, Friedel-Crafts alkylations |
| Hydrosilylation | As a reactant or part of a catalytic system | Addition of Si-H bonds across double or triple bonds |
Rational Design of Next-Generation Silane-Modified Materials
The primary application of organoalkoxysilanes is in materials science, particularly for surface modification and the creation of hybrid organic-inorganic materials. nih.govlehigh.edu this compound is a bifunctional molecule; the pentyloxy group can react with surface hydroxyls (silanols) or hydrolyze to form Si-O-Si (siloxane) networks, while the stable triethylsilyl group imparts specific surface properties. lehigh.eduethz.ch
Future research will focus on the rational design of materials by leveraging the unique characteristics of this compound. Its alkyl groups can be used to create hydrophobic and robust coatings on various substrates like glass, metals, and ceramics. The length and nature of the alkoxy group influence the kinetics of hydrolysis and condensation, providing a handle to control the structure of the resulting film. nih.gov By co-condensing this compound with other functional alkoxysilanes, it is possible to create multifunctional surfaces with tailored properties such as controlled wettability, adhesion, and biocompatibility. nih.govresearchgate.net For example, combining it with amino-functionalized silanes could create surfaces that are both hydrophobic and capable of immobilizing biomolecules. researchgate.netviamedica.pl
| Silane Component | Influence on Material Properties | Example Application |
|---|---|---|
| Alkyl Groups (e.g., Triethyl) | Increases hydrophobicity, provides steric bulk, improves thermal stability. | Water-repellent coatings, protective films, stationary phases in chromatography. |
| Alkoxy Group (e.g., Pentyloxy) | Controls hydrolysis/condensation rate, influences film density and morphology. | Sol-gel materials, precision coatings, adhesion promoters. |
| Other Functional Groups (Co-condensation) | Introduces specific functionalities like amine, epoxy, or vinyl groups. | Biocompatible surfaces, composite materials, cross-linking agents. |
Deepening Understanding through Integrated Experimental and Computational Studies
To accelerate the discovery and optimization of applications for this compound, a research approach that integrates experimental synthesis and characterization with computational modeling is essential. nih.gov Quantum chemical computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the reactivity and properties of organosilicon compounds. researchgate.netnih.gov
Computational models can predict reaction pathways and transition states for the hydrolysis and condensation of this compound, providing insights into how factors like pH and solvent affect the reaction kinetics. researchgate.netresearchgate.net This understanding is crucial for controlling the formation of siloxane films and materials. DFT calculations can also elucidate the electronic structure and bonding at the interface between the silane and a substrate, helping to predict adhesion strength and surface energy. researchgate.net
These computational predictions can then guide experimental work, reducing the need for extensive trial-and-error synthesis. nih.gov For instance, simulations can screen potential catalysts for greener synthesis routes or predict the catalytic activity of a silane-modified surface. researchgate.net The experimental results, in turn, provide benchmarks for refining and validating the computational models, creating a synergistic loop that deepens the fundamental understanding of the compound's behavior. nih.govuhmreactiondynamics.org
| Research Question | Experimental Approach | Computational Approach (e.g., DFT) |
|---|---|---|
| Reaction Mechanisms | Kinetic studies (NMR, GC-MS), product analysis. iastate.edu | Calculation of transition states, reaction energy profiles, and potential energy surfaces. nih.gov |
| Material Properties | Surface characterization (AFM, XPS, Contact Angle), mechanical testing. | Simulation of molecular orientation on surfaces, prediction of surface energy, and electronic properties. |
| Catalytic Activity | Catalyst performance testing, spectroscopic analysis of active sites. | Modeling of substrate-catalyst interactions, calculation of activation barriers. researchgate.net |
| Spectroscopic Analysis | Acquisition of NMR, IR, and Raman spectra. | Prediction of spectroscopic signatures to aid in the interpretation of experimental data. |
Advancements in In-Situ and Operando Analytical Techniques for Organosilicon Compounds
A significant challenge in organosilicon chemistry is understanding the dynamic processes of hydrolysis, condensation, and surface functionalization as they occur. ethz.ch Traditional (ex-situ) characterization methods analyze a material before and after a reaction, but they miss the transient intermediates and structural evolution that happen in real-time. Future research will increasingly rely on advanced in-situ and operando analytical techniques to monitor these processes.
Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to follow the disappearance of Si-OR bonds and the formation of Si-O-Si networks during a sol-gel process in real-time. lehigh.edu X-ray Photoelectron Spectroscopy (XPS) can provide in-situ information about the chemical states of silicon and oxygen on a surface as a silane layer is being deposited. lehigh.edu These methods allow researchers to directly observe how reaction conditions influence the kinetics and outcome of the surface modification.
For studying catalytic processes involving this compound, operando spectroscopy is invaluable. It allows for the characterization of the catalyst under actual reaction conditions, providing insights into the active sites and reaction mechanisms. cambridge.org The development of specialized reaction cells and the combination of multiple analytical techniques (e.g., spectroscopy and diffraction) will provide a more complete picture of the structure-property-performance relationships for materials derived from this compound.
| Technique | Information Provided | Application for this compound |
|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of chemical bond changes (Si-OR, Si-OH, Si-O-Si). | Studying the kinetics of hydrolysis and condensation reactions. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state analysis. lehigh.edu | Monitoring the formation and chemical nature of silane films on substrates. |
| Atomic Force Microscopy (AFM) | Surface topography and morphology at the nanoscale. lehigh.edu | Visualizing the growth and structure of self-assembled monolayers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and reaction kinetics in solution. escholarship.org | Tracking the conversion of reactants to products in synthesis and catalysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile reaction products and intermediates. iastate.edu | Analyzing reaction pathways and byproduct formation. |
Q & A
Q. What are the common synthetic routes for triethyl(pentyloxy)silane in laboratory settings?
this compound is typically synthesized via alkoxylation of triethylsilane with pentanol derivatives. A widely used method involves Pt-catalyzed hydrosilylation reactions, where triethylsilane reacts with alkynes or alkenes under controlled conditions (e.g., toluene solvent, 80°C, 0.3–2 mol% catalyst loading) to form alkoxysilanes . Alternative routes include silylation of alcohols using triethylsilyl chloride (TESCl) in the presence of bases like triethylamine, with yields optimized by solvent polarity and reaction time .
Q. How can researchers characterize this compound and confirm its purity?
Characterization relies on GC-MS to identify retention times (RT) and fragmentation patterns (e.g., molecular ion peaks at m/z corresponding to C₈H₂₀OSi). ¹H/¹³C NMR is critical for structural confirmation:
- ¹H NMR : Peaks at δ 0.6–1.0 ppm (triethylsilyl protons), δ 1.2–1.5 ppm (pentyl chain CH₂ groups), and δ 3.5–4.0 ppm (Si-O-CH₂ protons) .
- ¹³C NMR : Signals for Si-O-C (~60–70 ppm) and alkyl carbons (~10–30 ppm) . Impurities (e.g., residual silanol groups) are quantified via FT-IR (broad O-H stretch ~3200–3600 cm⁻¹) .
Q. What are the stability considerations for this compound under experimental conditions?
The compound is stable in anhydrous environments but hydrolyzes in the presence of moisture, releasing ethanol and forming silanol byproducts. Storage under inert gas (N₂/Ar) at –20°C is recommended. Reactivity with strong acids/bases or oxidizing agents necessitates compatibility testing before use in multi-step syntheses .
Advanced Research Questions
Q. How does the choice of catalyst influence selectivity in hydrosilylation reactions involving this compound?
Pt-based catalysts (e.g., Karstedt’s catalyst) favor β-E-selectivity in alkyne hydrosilylation, producing (E)-triethyl(styryl)silane derivatives with >70% selectivity. Mechanistic studies suggest that steric effects and electronic tuning of the catalyst ligand dictate isomer distribution. For example, bulky ligands suppress α-isomer formation, while electron-withdrawing groups enhance β-selectivity .
Q. What strategies resolve contradictions in toxicity or reactivity data for this compound?
Discrepancies in toxicity profiles (e.g., phytotoxicity assays showing variable inhibition of seed germination) may arise from impurities (e.g., unreacted pentanol) or solvent residues. Researchers should:
Q. How can computational modeling predict the reactivity of this compound in novel applications?
Density functional theory (DFT) calculations model Si-O bond dissociation energies (~90–110 kcal/mol) and transition states for hydrolysis or catalytic transformations. Tools like AI-powered synthesis planners (e.g., Reaxys/Pistachio databases) predict feasible reaction pathways by analyzing analogous silane systems .
Methodological Guidance
Designing experiments to optimize reaction yields for this compound derivatives
- Variable screening : Use a factorial design to test catalyst loading (0.1–5 mol%), temperature (40–100°C), and solvent polarity (hexane vs. THF).
- In situ monitoring : Employ FT-IR or Raman spectroscopy to track Si-H bond consumption (~2100–2200 cm⁻¹) .
- Workup protocols : Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts, followed by silica gel chromatography (hexane/ethyl acetate gradient) .
Handling and mitigating byproducts in this compound syntheses
Common byproducts include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
